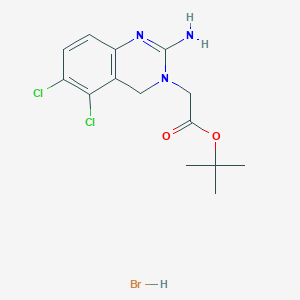
2-cyano-N-(2,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-cyano-N-(2,4-difluorophenyl)acetamide” is a chemical compound with the molecular formula C9H6F2N2O . It has a molecular weight of 196.154 Da .
Molecular Structure Analysis
The InChI code for “2-cyano-N-(2,4-difluorophenyl)acetamide” is 1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) .Physical And Chemical Properties Analysis
“2-cyano-N-(2,4-difluorophenyl)acetamide” is a solid at room temperature . It should be stored in a dry place .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
“2-cyano-N-(2,4-difluorophenyl)acetamide” is a type of N-cyanoacetamide, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Formation of Novel Heterocyclic Moieties
The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This allows for the formation of novel heterocyclic moieties, which are structures that contain a ring of atoms, at least one of which is not a carbon atom .
Development of Chemotherapeutic Agents
The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has potential in evolving better chemotherapeutic agents .
Cyanoacetylation of Amines
Cyanoacetylation of amines is a method that involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process yields cyanoacetamide derivatives, which can be used in further chemical reactions .
Detection of Fungicide Cymoxanil
“2-cyano-N-(2,4-difluorophenyl)acetamide” can be used in the detection of the fungicide cymoxanil (CYM) . A dual-channel ratiometric method is presented for improved colorimetric and fluorometric visualization of CYM .
Environmental Monitoring
The assay for CYM detection has been applied to the determination of CYM in spiked real samples (natural river water, soil and plant epidermis) . This shows the potential of “2-cyano-N-(2,4-difluorophenyl)acetamide” in environmental monitoring .
Safety And Hazards
Propriétés
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUCAHUDHPLDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,4-difluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)



